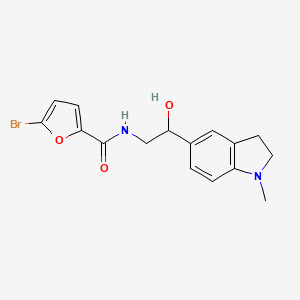

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-5,8,13,20H,6-7,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYNUEVYYYZOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.

Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives. The indole ring is formed through cyclization reactions, such as the Fischer indole synthesis.

Coupling Reaction: The brominated furan and the indole derivative are coupled using a condensation reaction. This step may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indole moiety is known for its biological activity, and the presence of the brominated furan ring may enhance its pharmacological profile. Studies may focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, while the brominated furan ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound’s hydroxyethyl-indolinyl substituent contrasts with simpler groups (e.g., ethoxy in ) and more complex systems (e.g., trichloroethyl-thiourea in ). The indoline moiety, a bicyclic heterocycle, could confer selectivity for neurological or anti-inflammatory targets, as seen in related indolinone derivatives . Compounds with heterocyclic substituents (e.g., benzothiophene in or oxadiazole in ) exhibit higher molecular weights and altered solubility profiles compared to the target compound.

Physicochemical Properties :

- The ethoxy-substituted analog () has the lowest molecular weight (234.05 g/mol), suggesting superior solubility, while the trichloroethyl-thiourea derivative () is the heaviest (497.62 g/mol), likely reducing bioavailability.

- The oxadiazole-containing compound () includes a rigid aromatic system, which may improve thermal stability but reduce conformational flexibility.

This supports the hypothesis that the target compound’s indolinyl group could similarly influence bioactivity. Benzothiophene-containing analogs () are often explored for CNS activity due to their lipophilic nature, whereas oxadiazoles () are associated with antioxidant or antimicrobial effects.

Biological Activity

5-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C16H17BrN2O3

- Molecular Weight : 379.22 g/mol

- CAS Number : 1705391-08-7

The structure consists of a furan ring, a bromine atom, and an indoline moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with indole structures have shown promise in inhibiting various cancer cell lines.

Case Study : A derivative of this compound was tested against human breast cancer cell lines and demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10 | Apoptosis induction |

| Similar Indole Derivative | A549 (lung cancer) | 8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it has moderate activity against both Gram-positive and Gram-negative bacteria.

Research Findings : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Modulation of Gene Expression : It may affect the expression levels of genes associated with cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.